5(S)-Hete(1-)
Description
Properties
Molecular Formula |
C20H31O3- |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/p-1/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
InChI Key |
KGIJOOYOSFUGPC-JGKLHWIESA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Inflammation
Role in Immune Response:
5(S)-HETE is primarily known for its involvement in the inflammatory response. It is synthesized by activated immune cells such as neutrophils and monocytes. Studies have shown that 5(S)-HETE promotes chemotaxis (the movement of cells towards the site of inflammation) and degranulation (release of antimicrobial substances) in neutrophils, enhancing the body's defense mechanisms against pathogens .
Mechanism of Action:
The compound activates various signaling pathways, notably through the OXE receptor, which is expressed on eosinophils and plays a crucial role in allergic reactions and asthma . In vivo studies indicate that 5(S)-HETE can induce the accumulation of inflammatory cells at sites of tissue damage, highlighting its potential as a therapeutic target for inflammatory diseases .
Cancer Biology
Tumor Growth Promotion:
Research indicates that 5(S)-HETE may facilitate the growth and metastasis of certain cancers. Elevated levels of 5(S)-HETE have been observed in various cancer types, including prostate and colorectal cancers, where it contributes to tumor progression by promoting cell proliferation .
Mechanistic Insights:
The enzymatic pathway involving 5-lipoxygenase (5-LO) is critical for the synthesis of 5(S)-HETE. Overexpression of ALOX5 (the gene encoding 5-LO) in malignant cells leads to increased production of 5(S)-HETE, suggesting a pathological role in cancer biology . Furthermore, studies have shown that 5(S)-HETE can activate transcription factors like CREB, which are involved in cell survival and proliferation pathways .
Bone Remodeling
Impact on Osteoclast Activity:
In vitro studies demonstrate that 5(S)-HETE influences bone remodeling by stimulating osteoclasts—cells responsible for bone resorption. It has been shown to enhance osteoclast activity at sub-nanomolar concentrations, suggesting its potential as a modulator of bone health .
Regulatory Mechanisms:
Additionally, 5(S)-HETE inhibits bone formation induced by morphogenetic proteins, indicating a dual role in regulating bone density and integrity. These findings suggest that manipulating 5(S)-HETE levels could be beneficial for conditions like osteoporosis .
Parturition
Role in Labor Initiation:
Emerging evidence suggests that 5(S)-HETE plays a significant role in the onset of labor. Elevated levels have been detected in the uterus during labor, where it enhances myometrial contractions . Experimental studies indicate that it may work synergistically with prostaglandin E2 to facilitate parturition processes.
Clinical Implications:
Understanding the role of 5(S)-HETE in labor could lead to novel therapeutic strategies for managing preterm labor or enhancing labor induction protocols .
Summary Table of Applications
| Application Area | Mechanism/Role | Implications |
|---|---|---|
| Inflammation | Promotes chemotaxis and degranulation in neutrophils | Potential target for anti-inflammatory therapies |
| Cancer Biology | Facilitates tumor growth via ALOX5 overexpression | Insights into cancer progression mechanisms |
| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Potential treatment for osteoporosis |
| Parturition | Enhances uterine contractions during labor | Implications for managing labor-related issues |
Chemical Reactions Analysis
5(S)-HETE Production
5(S)-HETE is a product of the cellular metabolism of arachidonic acid by arachidonate-5-lipoxygenase (ALOX5, 5-LO, or 5-LOX). ALOX5 metabolizes arachidonic acid to 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). 5(S)-HpETE may then be released and rapidly converted to 5(S)-HETE by ubiquitous cellular peroxidases :
Arachidonic acid + O~2~ → 5(S)-HpETE → 5(S)-HETE
5(S)-HETE Metabolism
5(S)-HETE can be converted to other bioactive products. Most importantly, 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) converts the 5-hydroxy residue of 5(S)-HETE to a ketone residue to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE). 5-HEDH is a reversibly acting NADP+/NADPH-dependent enzyme that catalyzes the following reaction :
5(S)-HETE + NADP^+^ 5-oxo-ETE + NADPH
Alternate pathways that make some of the above products include :
-
Metabolism of 5(S)-HpETE to 5-oxo-ETE by cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1.
-
Conversion of 5-HETE to 5-oxo-ETE non-enzymatically by heme or other dehydrating agents.
-
Formation of 5-oxo-15(S)-hydroxy-ETE through 5-HEDH-based oxidation of 5(S),15(S)-dihydroxyicosatetraenoate.
-
Formation of 5(S),15(R)-dihydroxy-eicosatetraenoate by the attack of ALOX5 on 15-hydroxyicosatetraenoic acid (15(S)-HETE).
-
Formation of 5-oxo-15(S)-hydroxy-eicosatetreaenoate (5-oxo-15(S)-hydroxy-ETE) by the arachidonate 15-lipoxygenase-1-based or arachidonate 15-lipoxygenase-2-based metabolism of 5-oxo-ETE
-
Conversion of 5(S)-HpETE and 5(R)-HpETE to 5-oxo-ETE by the action of a mouse macrophage 50-60 kilodalton cytosolic protein.
Role in Inflammation
5(R)-HETE and 5(S)-HETE are inflammatory mediators in lung diseases that increase mucus, induce airway contraction, and potentiate neutrophil chemotaxis . Studies show significant neutrophil migration at 40 min and maximal migration at 60 to 90 min through all three barriers .
Preparation Methods
Arachidonic Acid Mobilization
5(S)-HETE(1-) synthesis begins with the release of arachidonic acid (AA) from membrane phospholipids by cytosolic phospholipase A₂ (cPLA₂). This step is Ca²⁺-dependent and occurs in response to cellular activation by inflammatory stimuli. For example, neutrophils and macrophages mobilize AA within minutes of exposure to calcium ionophores or receptor-mediated agonists like platelet-activating factor (PAF).
5-Lipoxygenase (5-LOX)-Catalyzed Oxidation
5-LOX, a non-heme iron-containing enzyme, oxygenates AA at the C5 position to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). This reaction requires the 5-LOX-activating protein (FLAP) and cofactors such as ATP and Ca²⁺. The stereospecificity of 5-LOX ensures exclusive production of the S-enantiomer. Subsequent reduction of 5(S)-HpETE by glutathione peroxidase yields 5(S)-HETE(1-).
Key Reaction Parameters:
Table 1: Enzymatic Biosynthesis Yield in Select Cell Types
| Cell Type | 5(S)-HETE Yield (ng/10⁶ cells) | Stimulus |
|---|---|---|
| Human Neutrophils | 120 ± 15 | A23187 (1 µM) |
| Murine Macrophages | 85 ± 10 | LPS (100 ng/mL) |
| Eosinophils | 65 ± 8 | IL-5 (10 ng/mL) |
Chemical Synthesis of 5(S)-HETE(1-)
Stereoselective Challenges
Chemical synthesis of 5(S)-HETE(1-) demands precise control over the C5 hydroxyl group’s S-configuration. Traditional approaches use chiral auxiliaries or asymmetric catalysis. For instance, Sharpless asymmetric epoxidation of a polyunsaturated precursor followed by hydroxylation has been attempted but suffers from low yields (<20%).
Semi-Synthetic Routes
A more efficient strategy involves enzymatic resolution. Racemic 5-HETE is treated with 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP⁺, selectively oxidizing the R-enantiomer to 5-oxo-ETE, leaving 5(S)-HETE(1-) intact. This method achieves enantiomeric excess (ee) >98% but requires costly cofactor regeneration systems.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Sharpless Epoxidation | 18 | 75 |
| Enzymatic Resolution | 92 | 98 |
| Chiral Pool Synthesis | 45 | 90 |
Extraction from Biological Sources
Cell Culture Models
Primary human neutrophils or transfected HEK293 cells expressing 5-LOX and FLAP are stimulated with calcium ionophore A23187 (1 µM) for 10–15 minutes. Cells are quenched with ice-cold methanol containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation.
Solid-Phase Extraction (SPE)
Lipids are extracted using C18 SPE cartridges preconditioned with methanol and water. After loading, cartridges are washed with 15% methanol, and 5(S)-HETE(1-) is eluted with methanol:ethyl acetate (1:1, v/v). Recovery rates exceed 85% when internal standards (e.g., deuterated 5(S)-HETE-d8) are spiked.
Purification and Chromatographic Resolution
Reverse-Phase HPLC
Preparative HPLC on a C18 column (5 µm, 250 × 10 mm) with a gradient of acetonitrile/water (0.02% acetic acid) achieves baseline separation of 5(S)-HETE(1-) from isoformers like 5(R)-HETE and 12(S)-HETE. The typical retention time is 8.2 minutes at 0.5 mL/min.
Normal-Phase Chromatography
For bulk purification, silica gel chromatography with hexane:isopropanol:acetic acid (90:10:0.1, v/v/v) resolves 5(S)-HETE(1-) with >95% purity. This method is scalable but less efficient for small-scale preparations.
Analytical Validation and Quantification
LC-MS/MS Parameters
Quantification employs a QTRAP® 4500 system with negative-ion electrospray ionization. Key multiple reaction monitoring (MRM) transitions include:
-
5(S)-HETE(1-) : m/z 319.2 → 115.1 (Collision Energy: −25 eV).
-
Internal Standard (5(S)-HETE-d8) : m/z 327.2 → 116.1 (Collision Energy: −25 eV).
Table 3: Analytical Performance Metrics
| Parameter | Value |
|---|---|
| Linear Range | 1–500 pg/µL |
| LOQ | 0.3 pg/µL |
| Intraday CV (%) | <8 |
| Interday CV (%) | <12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
